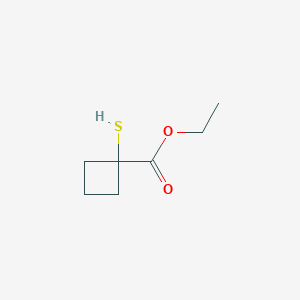
Ethyl1-mercaptocyclobutane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl1-mercaptocyclobutane-1-carboxylate is an organic compound characterized by a cyclobutane ring substituted with an ethyl ester and a mercapto group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl1-mercaptocyclobutane-1-carboxylate typically involves the reaction of cyclobutanone with ethyl mercaptan in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic addition of the mercaptan to the carbonyl group, followed by esterification to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the mercapto group is converted to a sulfonic acid group.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various ester and amide derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl1-mercaptocyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive mercapto group.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl1-mercaptocyclobutane-1-carboxylate involves its interaction with various molecular targets through its reactive mercapto group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function and activity. The compound’s ester group can also undergo hydrolysis, releasing the active mercapto group in situ.
Vergleich Mit ähnlichen Verbindungen
- Ethyl 1-bromocyclobutanecarboxylate
- Cyclobutanecarboxylic acid
- Ethyl cyclobutanecarboxylate
Comparison: Ethyl1-mercaptocyclobutane-1-carboxylate is unique due to the presence of both an ester and a mercapto group on the cyclobutane ring. This dual functionality allows for a wider range of chemical reactions and applications compared to similar compounds that may only have one functional group. The mercapto group, in particular, provides additional reactivity and potential for forming covalent bonds with biological targets, making it a valuable compound in medicinal chemistry and biochemical research.
Eigenschaften
Molekularformel |
C7H12O2S |
|---|---|
Molekulargewicht |
160.24 g/mol |
IUPAC-Name |
ethyl 1-sulfanylcyclobutane-1-carboxylate |
InChI |
InChI=1S/C7H12O2S/c1-2-9-6(8)7(10)4-3-5-7/h10H,2-5H2,1H3 |
InChI-Schlüssel |
KSYHPKMYSPQQNU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(CCC1)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



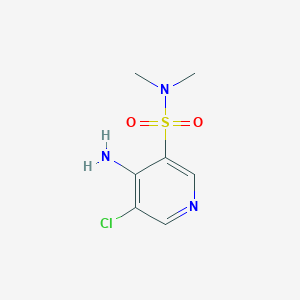

![2-(2-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)acetic acid](/img/structure/B15230850.png)
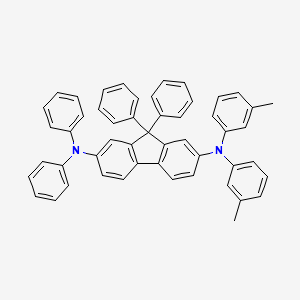
![6-bromo-5-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B15230871.png)

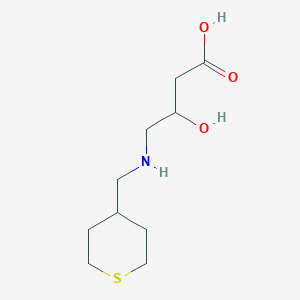

![Ethyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B15230904.png)
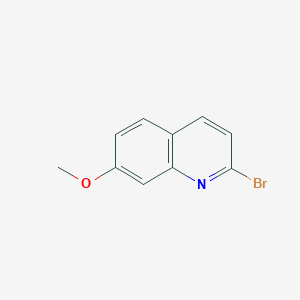
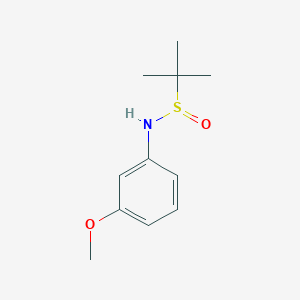
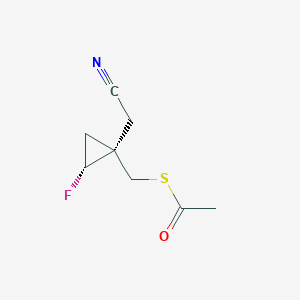
![5-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B15230932.png)
